molecular formula C6H7N B576809 3-Methyl-D3-pyridine CAS No. 10259-17-3

3-Methyl-D3-pyridine

Cat. No. B576809
CAS RN: 10259-17-3
M. Wt: 96.147
InChI Key: ITQTTZVARXURQS-FIBGUPNXSA-N
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Description

3-Methyl-D3-pyridine is an organic compound that belongs to the class of organic compounds known as methylpyridines . These are organic compounds containing a pyridine ring substituted at one or more positions by a methyl group .


Synthesis Analysis

The synthesis of substituted pyridines with diverse functional groups has been reported . A study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .


Molecular Structure Analysis

The molecular formula of 3-Methyl-D3-pyridine is C6H7N . The InChIKey is ITQTTZVARXURQS-FIBGUPNXSA-N . The Canonical SMILES is CC1=CN=CC=C1 and the Isomeric SMILES is [2H]C([2H])([2H])C1=CN=CC=C1 .


Chemical Reactions Analysis

The chemical reactions of 3-Methyl-D3-pyridine have been studied in various contexts . For instance, the introduction of various bio-relevant functional groups to pyridine has been reported .


Physical And Chemical Properties Analysis

The molecular weight of 3-Methyl-D3-pyridine is 96.14 g/mol . It has a Hydrogen Bond Donor Count of 0 and a Hydrogen Bond Acceptor Count of 1 . The Topological Polar Surface Area is 12.9 Ų .

Scientific Research Applications

Experimental Critical Dynamics

3-Methyl-D3-pyridine has been used in the study of critical dynamics of three-dimensional (3D) and two-dimensional (2D) Ising systems . The researchers observed criticality in the structure and dynamics of a system consisting of 3-methyl pyridine/D2O without and with antagonistic salt . They could describe both dynamic criticalities by the Kawasaki crossover function .

Magnetically Recoverable Catalysts

3-Methyl-D3-pyridine can be used in the preparation of magnetically recoverable nano-catalysts . These catalysts can be readily separated from the reaction medium using an external magnet . The high surface area, simple preparation, and modification are among their major advantages .

Preparation of Pyridine Derivatives

3-Methyl-D3-pyridine can be used in the synthesis of pyridine derivatives . Pyridine derivatives are an important category of heterocyclic compounds, which show a wide range of excellent biological activities .

Biological Activities of Pyridine Derivatives

Pyridine derivatives synthesized using 3-Methyl-D3-pyridine have shown a wide range of excellent biological activities . These include IKK-β inhibitors, anti-microbial agents, A2A adenosine receptor antagonists, inhibitors of HIV-1 integrase, anti-tumor, anti-inflammatory, and anti-Parkinsonism .

Ion Recognition Studies

3-Methyl-D3-pyridine can be used in ion recognition studies to develop more efficient chemosensors . This is part of the research and development of new pyridine-based Schiff bases .

Drug Designing Process

3-Methyl-D3-pyridine can be used in the drug designing process . The main objective is to promote the research and development of some new pyridine-based Schiff bases and to evaluate their various biological activities for their effective use in drug designing process .

Safety And Hazards

3-Methyl-D3-pyridine is considered hazardous . It is highly flammable and harmful if swallowed, in contact with skin, or if inhaled . It causes skin and eye irritation .

Future Directions

The development of a robust synthetic route enabling the incorporation of sulfone and phosphonate moieties on the pyridine scaffold is highly needed in medicinal and agricultural chemistry . This could lead to the creation of new bioactive molecules with diverse functional groups .

properties

IUPAC Name

3-(trideuteriomethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N/c1-6-3-2-4-7-5-6/h2-5H,1H3/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITQTTZVARXURQS-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C1=CN=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

96.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-D3-pyridine

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